5,5-Dimethyl-2-heptanol is an organic compound with the molecular formula CHO and a molecular weight of approximately 130.23 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The compound is recognized by its CAS Registry Number 31841-77-7 and has various applications in chemical synthesis and industrial processes.
5,5-Dimethyl-2-heptanol is sourced from various chemical synthesis methods, primarily through reactions involving simple hydrocarbons and alcohols. It is classified under alcohols in organic chemistry, specifically as a branched-chain aliphatic alcohol. The compound's structure features a heptane backbone with two methyl groups at the fifth carbon, contributing to its unique properties and reactivity.
The synthesis of 5,5-dimethyl-2-heptanol can be achieved through several methods:
For instance, a typical Grignard synthesis might involve reacting 2-pentanone with a Grignard reagent formed from magnesium and 2-bromopropane in an ether solvent under anhydrous conditions. The reaction would yield 5,5-dimethyl-2-heptanol after hydrolysis.
The compound's three-dimensional structure can be analyzed using computational chemistry software for more detailed insights into its conformation and steric interactions.
5,5-Dimethyl-2-heptanol participates in various chemical reactions typical for secondary alcohols:
For example, oxidation can be performed using sodium dichromate in sulfuric acid, converting the alcohol into its corresponding ketone while monitoring reaction conditions to avoid over-oxidation.
The mechanism of action for 5,5-dimethyl-2-heptanol primarily involves its role as a solvent and reactant in various chemical processes. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways by altering solubility and reactivity of other compounds.
5,5-Dimethyl-2-heptanol exhibits typical properties of secondary alcohols:
5,5-Dimethyl-2-heptanol finds various scientific uses:
The most extensively documented synthesis of 5,5-dimethyl-2-heptanol employs Grignard reagents reacting with ketone precursors. According to the patented methodology (CN100516010C), methylmagnesium bromide or chloride serves as the nucleophile, reacting with 5-methylhexan-2-one under strictly anhydrous conditions. The reaction proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate that undergoes acid hydrolysis to yield the tertiary alcohol [1].
Critical operational parameters include:
Table 1: Grignard Synthesis Optimization Parameters
Variable | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | Tetrahydrofuran (THF) | 92 | >95 |
Solvent | Toluene | 78 | 88 |
Initiator | Benzyl chloride | 94 | 96 |
Initiator | Bromoethane | 89 | 93 |
Reaction Temperature | 30–40°C | 85 | 90 |
Reaction Temperature | 40–70°C | 92 | 95 |
This two-stage approach utilizes unsaturated ketone precursors to construct the branched carbon skeleton. The synthesis begins with 6-methylhept-5-en-2-one (sulcatone), which undergoes hydroformylation using syngas (CO/H₂) in the presence of transition metal catalysts. Rhodium-based catalysts (e.g., Rh(acac)(CO)₂ with triphenylphosphine ligands) achieve >85% regioselectivity for the aldehyde functionality at the terminal carbon, yielding 5,5-dimethylheptanal. Subsequent reduction of the aldehyde group via sodium borohydride or catalytic hydrogenation furnishes the target alcohol [3].
Key process characteristics:
Table 2: Hydroformylation-Reduction Performance Metrics
Step | Reagent/Catalyst | Conversion (%) | Selectivity/Yield (%) |
---|---|---|---|
Hydroformylation | Rh(acac)(CO)₂/PPh₃ | 98 | 89 (aldehyde) |
Hydroformylation | Co₂(CO)₈ | 95 | 74 (aldehyde) |
Aldehyde Reduction | NaBH₄ in MeOH | 100 | 93 (alcohol) |
Aldehyde Reduction | Pd/C (10 psi H₂) | 100 | 97 (alcohol) |
Direct hydrogenation of 5,5-dimethylheptan-2-one represents the most atom-economical route, employing heterogeneous catalysts under moderate pressures. Raney nickel (10–50 bar H₂, 80–120°C) achieves near-quantitative conversion in toluene, while platinum or palladium catalysts operate effectively at lower pressures (1–5 bar) but require higher loadings. Crucially, catalyst poisoning by sulfur impurities in the ketone feedstock necessitates pre-purification via silica gel filtration or distillation. The reaction exhibits high stereoselectivity, producing exclusively the racemic alcohol without diastereomer formation [3] [4].
Process optimization considerations:
Table 3: Hydrogenation Catalyst Performance Comparison
Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Alcohol Yield (%) |
---|---|---|---|---|
Raney Nickel | 30 | 100 | 99.5 | 98.2 |
Pd/C (5%) | 5 | 80 | 97.8 | 95.1 |
Pt/Al₂O₃ | 10 | 90 | 98.2 | 96.3 |
Cu-Cr Oxide | 50 | 120 | 94.7 | 88.9 |
A critical evaluation of synthesis strategies reveals trade-offs between efficiency, scalability, and operational complexity:
Grignard alkylation delivers the highest yields (92–95%) and excellent purity (>95%) but suffers from moisture sensitivity, requiring specialized anhydrous equipment. The exothermic nature of the reaction also necessitates precise temperature control. Raw material costs are moderate, though stoichiometric magnesium consumption impacts process economics [1].
Hydroformylation-reduction offers superior atom economy by utilizing inexpensive syngas, but faces challenges with regioselectivity and catalyst costs. Rhodium-catalyzed versions achieve high branched-chain selectivity but require catalyst recovery systems to justify capital investment. This route excels in large-scale production (>100 kg batches) where catalyst recycling offsets initial costs [3].
Direct hydrogenation provides the shortest synthetic pathway (single step) and exceptional yields (98%), making it ideal for industrial implementation. However, it demands high-purity ketone feedstocks and pressurized reactors, increasing infrastructure costs. Catalyst lifetime becomes economically decisive, with Raney nickel typically sustaining 10–15 cycles before significant activity loss [4].
Table 4: SWOT Analysis of Synthetic Methodologies
Method | Strengths | Weaknesses | Opportunities | Threats |
---|---|---|---|---|
Grignard Alkylation | - Highest yields (95%)- Excellent purity | - Moisture sensitivity- Exothermic hazard | - Microreactor technology- Continuous processing | - Mg cost volatility- THF recycling |
Hydroformylation-Reduction | - Good atom economy- Scalable syngas use | - Rhodium cost- Regioselectivity issues | - Biphasic catalysis- Ligand design | - Aldol byproduct formation |
Direct Hydrogenation | - Single-step- 98% yield | - High-pressure equipment- Catalyst poisoning | - Nanocatalyst development- Flow hydrogenation | - Ketone feedstock purity requirements |
Conclusively, Grignard alkylation remains optimal for small-scale, high-purity synthesis, while direct hydrogenation offers superior cost-effectiveness for industrial production. Hydroformylation presents niche advantages when integrated with existing syngas infrastructure, though regiocontrol challenges limit broader adoption [1] [3] [4].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2